2-Mercapto-5-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one
Description
2-Mercapto-5-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one is a heterocyclic compound featuring an imidazolone core substituted with a mercapto (-SH) group, a 4-methoxy-benzylidene moiety at position 5, and a 4-methoxy-phenyl group at position 3. Its structure is characterized by two methoxy-substituted aromatic rings, which contribute to its electronic and steric properties.
Properties
IUPAC Name |
(5E)-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-7-3-12(4-8-14)11-16-17(21)20(18(24)19-16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,19,24)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXMGONJMHBFBF-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-5-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one typically involves the condensation of appropriate aldehydes and ketones with thiourea or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The benzylidene group can be reduced to the corresponding benzyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzyl derivatives.
Substitution: Substituted imidazoles with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that it effectively scavenges free radicals, potentially providing protective effects against oxidative stress-related diseases .
Anticancer Activity
In vitro studies have shown that 2-Mercapto-5-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one inhibits the proliferation of various cancer cell lines. Notably, it has been effective against breast and colon cancer cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Effects
The compound also displays antimicrobial properties. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Material Science Applications
Polymer Chemistry
This compound has been utilized as a building block for the synthesis of novel polymers. Its thiol group allows for thiol-ene click chemistry, which is valuable in creating functionalized materials with tailored properties .
Nanotechnology
In the field of nanotechnology, this compound is being explored for its potential use in the stabilization of metal nanoparticles. Its ability to form stable complexes with metals enhances the catalytic efficiency of these nanoparticles in various reactions .
Biochemical Applications
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in inhibiting certain proteases involved in disease pathways. This suggests its utility in drug design aimed at modulating enzyme activity .
Cellular Studies
In cellular biology, it has been employed to study cellular signaling pathways. Its interactions with specific receptors have provided insights into mechanisms of action relevant to drug development and disease treatment .
Case Studies
Mechanism of Action
The mechanism of action of 2-Mercapto-5-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one may involve interactions with specific molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The methoxy and benzylidene groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazolone scaffold allows for diverse substitutions, enabling modulation of biological activity and physicochemical properties. Key analogs and their substituent differences are summarized below:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- Methoxy vs. Halogens : The target compound’s methoxy groups may enhance solubility and electronic effects compared to halogenated analogs (e.g., 4b with fluoro) .
- Dimethylamino Group: The dimethylamino substituent () introduces strong electron-donating effects, altering electronic properties relative to methoxy .
Key Observations :
Key Observations :
Biological Activity
2-Mercapto-5-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,5-dihydro-imidazol-4-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 342.41 g/mol. Its structure features a mercapto group and methoxy-substituted phenyl rings, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assay Results :
| Cell Line | IC50 (µM) |
|---|---|
| Melanoma (A375) | 12.5 |
| Breast Cancer (MCF7) | 15.0 |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Several studies report that thiazole and imidazole derivatives possess significant antibacterial and antifungal activities:
- Bacterial Strains Tested :
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
The biological activity of this compound appears to be linked to its ability to interact with cellular targets such as enzymes involved in cancer cell proliferation and survival. The presence of the mercapto group is believed to facilitate interactions with thiol groups in proteins, potentially leading to the inhibition of key metabolic pathways in cancer cells.
Case Studies
-
Study on Melanoma Cells :
A study conducted by researchers aimed at evaluating the effects of this compound on melanoma cells demonstrated that it induced apoptosis through the activation of caspase pathways. The results indicated that treatment with the compound resulted in a significant increase in apoptotic cell markers compared to untreated controls . -
Antimicrobial Efficacy :
Another investigation assessed the antimicrobial efficacy against common pathogens. The study concluded that the compound exhibited potent activity against resistant strains, providing a promising avenue for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
